molecular formula C12H9BrF3NO3S B1393157 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-97-4

4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1393157
CAS No.: 1020252-97-4
M. Wt: 384.17 g/mol
InChI Key: KZZVCZPJQLDWLR-UHFFFAOYSA-N
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Description

4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This benzenesulfonamide derivative features a bromo substituent and a trifluoromethyl group on the benzene ring, alongside a furfurylamine moiety. These structural components are often associated with enhanced binding affinity and metabolic stability, making the compound a valuable scaffold for designing potent and selective enzyme inhibitors. While specific clinical data is limited, research into structurally similar sulfonamide compounds highlights their potential as inhibitors of various kinases, such as FMS-related tyrosine kinase 3 (FLT3) and Bromodomain-Containing Protein 4 (BRD4), which are critical targets in oncology for the treatment of leukemias and other cancers [https://pubmed.ncbi.nlm.nih.gov/30978274/]. The presence of the bromine atom also offers a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is provided as a high-purity material for research applications only, serving as a key intermediate or a lead compound in the exploration of new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZVCZPJQLDWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674360
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-97-4
Record name 4-Bromo-N-(2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of the corresponding benzene derivative

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit inhibitory effects on cancer cell lines. Specifically, research suggests that sulfonamide derivatives can act as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancers such as acute myeloid leukemia (AML) .

Enzyme Inhibition : The compound has shown promise as a substrate for various enzymes, potentially leading to the development of novel therapeutic agents. For instance, its design allows for the exploration of interactions with phosphatases and carboxylases, which are crucial in metabolic pathways .

Biochemical Research

Protein Degradation Studies : As a building block for protein degraders, this compound can be utilized in the development of targeted protein degradation strategies. These strategies are increasingly important in drug discovery and therapeutic interventions, particularly for diseases caused by the accumulation of misfolded proteins .

Molecular Libraries : The synthesis of libraries containing variations of this compound can facilitate high-throughput screening for biologically active compounds. This approach enhances the identification of new drug candidates with specific biological functions .

Material Science

Polymer Chemistry : The incorporation of sulfonamide groups into polymers can modify their physical properties, making them suitable for diverse applications ranging from drug delivery systems to advanced materials with tailored functionalities .

Chemical Synthesis

Synthetic Pathways : The compound can be synthesized through various chemical reactions involving furan derivatives and trifluoromethylation processes. Understanding these synthetic pathways is crucial for optimizing yield and purity in laboratory settings .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound significantly inhibited cell proliferation in AML cell lines. The mechanism involved the downregulation of Wnt target genes, suggesting that similar compounds could be further explored for their anticancer properties .

Case Study 2: Enzyme Interaction

Research investigating the interaction between sulfonamides and specific enzymes revealed that these compounds could effectively inhibit certain phosphatases at low concentrations. This finding opens avenues for drug design targeting metabolic disorders where these enzymes play a pivotal role .

Case Study 3: Polymer Applications

In material science research, sulfonamide-based polymers were synthesized to enhance water retention properties in agricultural applications. The study highlighted the potential for these materials to improve soil health and plant growth under drought conditions .

Mechanism of Action

The mechanism by which 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide scaffold allows for diverse functionalization, influencing physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent on Sulfonamide Nitrogen Key Features
4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide Furan-2-ylmethyl Polar furan oxygen enhances hydrogen bonding potential .
4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide 4-Ethoxyphenyl Ethoxy group increases hydrophobicity; potential for π-π interactions .
4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide tert-Butyl Bulky tert-butyl group reduces solubility but improves metabolic stability .
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide N,N-Dimethyl Dimethyl groups reduce hydrogen bonding, increasing lipophilicity .

Key Observations :

  • N,N-Dimethyl analogs exhibit reduced steric hindrance but lack hydrogen-bonding capacity, which may limit target engagement .

Halogen and Functional Group Modifications

Variations in halogen substituents and auxiliary groups on the benzene ring significantly alter reactivity and bioactivity:

Compound Name Substituents on Benzene Ring Melting Point (°C) Molecular Weight (g/mol)
This compound Br, CF₃ Not reported 376.18
4-Chloro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4c) Cl, pyrazole-pyridine linker 166–168 617.11 (calculated)
4-Fluoro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4d) F, pyrazole-pyridine linker 144–146 561.60 (calculated)
Celecoxib CF₃, pyrazole 175–178 381.37

Key Observations :

  • The trifluoromethyl (CF₃) group in the target compound and Celecoxib enhances metabolic stability and electron-withdrawing effects, favoring binding to hydrophobic enzyme pockets .
  • Halogen substituents (Br, Cl, F) influence electronic properties: Bromine’s bulkiness may hinder rotation, while fluorine’s electronegativity enhances binding specificity .
  • Pyrazole-containing analogs (e.g., Celecoxib) show COX-2 inhibition, suggesting that the target compound’s lack of a pyrazole moiety may redirect its biological targets .

Biological Activity

4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9BrF3NO3SC_{12}H_9BrF_3NO_3S. The compound features a bromine atom, a trifluoromethyl group, and a furan ring, which contribute to its biological interactions.

Pharmacological Properties

Recent studies have highlighted the compound's interaction with human serum albumin (HSA), which is crucial for understanding its pharmacokinetic behavior. The binding of this compound to HSA was characterized using multi-spectroscopic techniques, revealing a moderate to strong binding constant indicative of significant interactions that may influence its therapeutic efficacy .

Table 1: Binding Characteristics with HSA

ParameterValue
Binding Constant (K)Moderate to Strong
Interaction TypeHydrophobic interactions, Hydrogen bonding

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies demonstrated that it exhibits moderate inhibition against these enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase10.4
Butyrylcholinesterase7.7

Case Studies and Research Findings

  • Interaction with Cholinesterases : A study investigated the dual inhibitory effects of similar compounds on AChE and BChE. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the inhibitory activity .
  • Cytotoxicity Assessment : The cytotoxic effects of derivatives were assessed against various cancer cell lines, including MCF-7. Compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating potential as anti-cancer agents .
  • Molecular Docking Studies : Computational docking studies provided insights into the binding interactions at the molecular level. The trifluoromethyl group was shown to engage in significant interactions with amino acid residues in target enzymes, enhancing biological activity .

Q & A

Q. Resolving Data Conflicts :

  • Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 0.1–100 μM) and incubation times (24–72 hours).
  • Orthogonal Validation : Cross-check activity with siRNA knockdown of proposed targets .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Answer:

  • Trifluoromethyl Positioning : Compare activity of 3-(trifluoromethyl) vs. 2- or 4-substituted analogs. Evidence suggests 3-substitution maximizes steric complementarity in COX-2 binding .
  • Bromo Substituent Replacement : Replace bromo with electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., CF₃) to modulate target affinity .
  • Furan Ring Modifications : Test thiophene or pyrrole analogs to balance lipophilicity and metabolic stability .

Q. SAR Workflow :

Synthesize a focused library of analogs.

Screen in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory applications).

Use QSAR models to predict ADMET properties .

Advanced: What strategies mitigate metabolic instability in sulfonamide derivatives like this compound?

Answer:

  • Deuterium Labeling : Replace labile hydrogens (e.g., on the furan methylene) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
  • Co-administration with CYP Inhibitors : Use ritonavir to prolong half-life in preclinical models .

Validation : Conduct microsomal stability assays (human liver microsomes) and compare t₁/₂ values of modified vs. parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
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